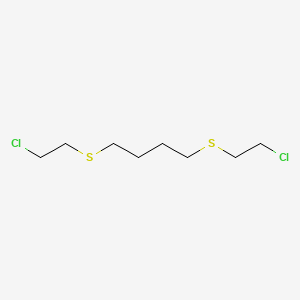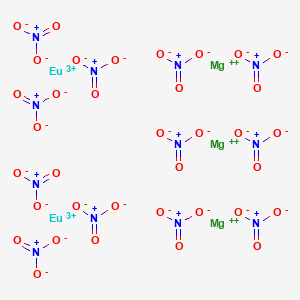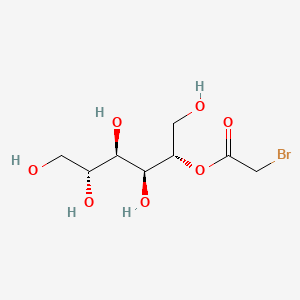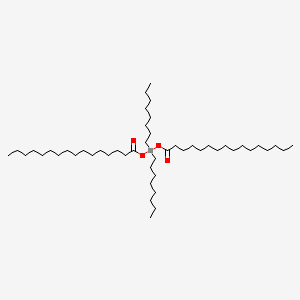
Dioctylbis(palmitoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctylbis(palmitoyloxy)stannane is a chemical compound with the molecular formula C48H96O4Sn. It is a type of organotin compound, which means it contains tin atoms bonded to organic groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioctylbis(palmitoyloxy)stannane can be synthesized through the reaction of palmitic acid with stannous chloride in the presence of octanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to achieve high yields. The process may also include purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dioctylbis(palmitoyloxy)stannane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of the palmitoyloxy groups with other functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can produce dioctyltin oxide.
Reduction: Reduction reactions can yield stannous or stannic compounds.
Substitution: Substitution reactions can result in the formation of various organotin derivatives.
Applications De Recherche Scientifique
Dioctylbis(palmitoyloxy)stannane is widely used in scientific research due to its unique properties. It is employed in the synthesis of other organotin compounds, which are used in various fields such as:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biological membranes and lipid interactions.
Medicine: In the development of antifungal and antibacterial agents.
Industry: In the production of coatings, adhesives, and stabilizers for plastics.
Mécanisme D'action
The mechanism by which dioctylbis(palmitoyloxy)stannane exerts its effects involves its interaction with biological membranes and lipid molecules. The compound can disrupt membrane integrity and interfere with cellular processes, making it useful in antifungal and antibacterial applications. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cell survival.
Comparaison Avec Des Composés Similaires
Dibutyltin dichloride
Triphenyltin chloride
Dicyclohexyltin dichloride
Bis(triphenyltin) oxide
Propriétés
Numéro CAS |
85938-42-7 |
|---|---|
Formule moléculaire |
C48H96O4Sn |
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
[hexadecanoyloxy(dioctyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-5-7-8-6-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
HUYAMDVOPBKCJF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


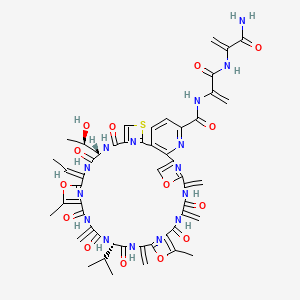
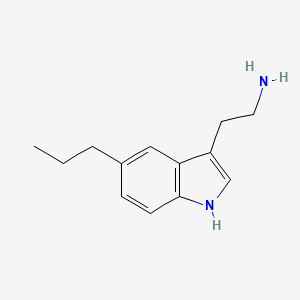

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
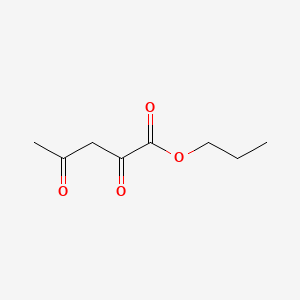

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
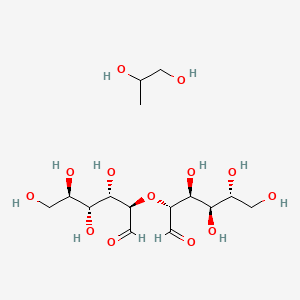

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

